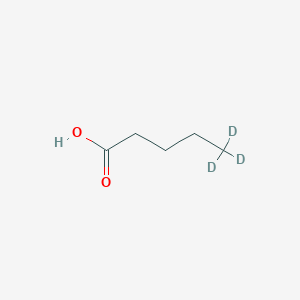
3-Phenyl-1,8-naphthyridin-2-amine
説明
3-Phenyl-1,8-naphthyridin-2-amine is a compound that falls under the class of 1,8-naphthyridines . These compounds have diverse biological activities and photochemical properties . They are used in various applications such as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 3-Phenyl-1,8-naphthyridin-2-amine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1,8-naphthyridin-2-amine can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the molecular structure, including the number and type of hydrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 3-Phenyl-1,8-naphthyridin-2-amine can be analyzed using various techniques. For instance, the Buchwald–Hartwig amination coupling has been used for the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl-1,8-naphthyridin-2-amine can be analyzed using various techniques. For instance, its melting point, boiling point, and density can be determined . Spectroscopic techniques such as FT-IR and NMR can provide information about its functional groups and molecular structure .科学的研究の応用
Medicinal Chemistry
3-Phenyl-1,8-naphthyridin-2-amine has shown promise in medicinal chemistry, particularly in the synthesis of hybrid pharmacophores. These pharmacophores combine β-lactams, 1,8-naphthyridine, and secondary amines/pyridines, leading to compounds with potent antimicrobial and anticancer activities . Notably, some synthesized compounds have demonstrated efficacy against the MDA-MB-231 cell line, comparable to Cisplatin, and have shown promising antitubercular efficacy .
Materials Science
In materials science, the 1,8-naphthyridine core, which is part of 3-Phenyl-1,8-naphthyridin-2-amine, finds applications in the development of light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors . These applications leverage the photochemical properties of the naphthyridine moiety to enhance the performance and efficiency of these devices.
Chemical Biology
The compound’s derivatives are actively explored in chemical biology for their diverse biological activities. Multicomponent reactions (MCRs) involving 3-Phenyl-1,8-naphthyridin-2-amine can generate complex molecular architectures with wide applications in this field .
Green Chemistry
Green chemistry approaches have utilized 3-Phenyl-1,8-naphthyridin-2-amine for the synthesis of environmentally friendly molecules. The Friedländer synthesis approach, for instance, is used to create naphthyridine derivatives using strategies that minimize waste and avoid the use of hazardous substances .
Light-Emitting Diodes (LEDs)
The naphthyridine derivatives are components in the fabrication of LEDs. Their incorporation into the LED structure is due to their ability to emit light efficiently, which is crucial for the development of high-performance lighting and display technologies .
Dye-Sensitized Solar Cells
In the realm of renewable energy, 3-Phenyl-1,8-naphthyridin-2-amine derivatives are used in dye-sensitized solar cells. These cells rely on the naphthyridine core’s ability to act as a photosensitizer, which plays a vital role in the conversion of solar energy into electrical energy .
Molecular Sensors
The compound’s derivatives have been employed in the design of molecular sensors. These sensors can detect various environmental and biological stimuli, with the naphthyridine moiety often contributing to the sensitivity and selectivity of the sensor .
Self-Assembly Host–Guest Systems
Lastly, 3-Phenyl-1,8-naphthyridin-2-amine is used in self-assembly host–guest systems. These systems are fundamental in supramolecular chemistry, where the naphthyridine derivatives can form complexes with other molecules, leading to the development of new materials with tailored properties .
作用機序
Target of Action
3-Phenyl-1,8-naphthyridin-2-amine is a compound that belongs to the class of 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities . .
Mode of Action
It is known that 1,8-naphthyridines, in general, have diverse biological activities and photochemical properties . They are used in the treatment of bacterial infections and find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host-guest systems .
Biochemical Pathways
It is known that 1,8-naphthyridines have wide applicability in medicinal chemistry and materials science .
Pharmacokinetics
It is known that the molecular docking studies results and adme properties of aryl-1,8-naphthyridine-thiazole scaffolds were well complemented to the dna binding intercalative studies .
Result of Action
It is known that 1,8-naphthyridines have diverse biological activities .
Action Environment
It is known that the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches .
特性
IUPAC Name |
3-phenyl-1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-13-12(10-5-2-1-3-6-10)9-11-7-4-8-16-14(11)17-13/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUJXARHDURNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490960 | |
| Record name | 3-Phenyl-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,8-naphthyridin-2-amine | |
CAS RN |
5174-94-7 | |
| Record name | 3-Phenyl-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1,8-naphthyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)










![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)
![({(Dimethylamino)[(Z)hydrazono]methyl}amino)methane hydriodide](/img/structure/B1366898.png)
